Kinetin-9-glucoside
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Overview
Description
Kinetin-9-glucoside is a cytokinin, a class of plant hormones that play a crucial role in cell division, growth, and development. This compound is a glucoside derivative of kinetin, where a glucose molecule is attached to the nitrogen atom at the 9th position of the adenine ring. This compound is known for its role in regulating various physiological processes in plants, including cell division, differentiation, and response to environmental stimuli .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kinetin-9-glucoside can be synthesized through the reaction of kinetin with UDP-D-glucose, catalyzed by a UDP glycosyltransferase enzyme . The reaction conditions typically involve an aqueous medium at a controlled pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound involves biotechnological approaches, utilizing genetically engineered microorganisms or plant cell cultures that express the necessary glycosyltransferase enzymes. These systems are optimized for high yield and purity of the product, often involving fermentation processes followed by purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Kinetin-9-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its activity.
Substitution: Substitution reactions can occur at the glucose moiety or the adenine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications.
Scientific Research Applications
Kinetin-9-glucoside has a wide range of scientific research applications:
Mechanism of Action
Kinetin-9-glucoside exerts its effects by binding to cytokinin receptors in plant cells, triggering a cascade of signaling events that regulate gene expression and physiological responses . In mammalian cells, this compound has been shown to mitigate oxidative stress by interacting with specific cellular targets such as adenine phosphoribosyltransferase and adenosine receptors . These interactions help protect cells from oxidative damage
Properties
Molecular Formula |
C16H19N5O6 |
---|---|
Molecular Weight |
377.35 g/mol |
IUPAC Name |
(2R,4S,5S,6R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H19N5O6/c22-5-9-11(23)12(24)13(25)16(27-9)21-7-20-10-14(18-6-19-15(10)21)17-4-8-2-1-3-26-8/h1-3,6-7,9,11-13,16,22-25H,4-5H2,(H,17,18,19)/t9-,11-,12+,13?,16-/m1/s1 |
InChI Key |
OYLTWZIEBYEQGY-XSINZLFSSA-N |
Isomeric SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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